![molecular formula C21H18ClNO4 B14316556 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate CAS No. 105600-71-3](/img/structure/B14316556.png)
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is a complex organic compound that features a unique structure combining azulene and indolizine moieties. Azulene is known for its deep blue color and unique electronic properties, while indolizine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate typically involves the reaction of azulene-1-carbaldehyde with 2,3-dimethylindolizine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the perchlorate salt. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product in a form suitable for industrial applications .
化学反応の分析
Types of Reactions
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azulene derivatives, while substitution reactions can produce a range of substituted indolizine and azulene compounds .
科学的研究の応用
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and electrochemical sensors
作用機序
The mechanism of action of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s electronic properties play a significant role in its biological activity .
類似化合物との比較
Similar Compounds
(Z)-5-(Azulen-1-yl)methylene-2-thioxothiazolidin-4-one:
Azulen-1-yl methyl sulfide: This compound also features the azulen-1-yl group and has been investigated for its reactivity with heteroarenes.
Uniqueness
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is unique due to its combination of azulene and indolizine moieties, which imparts distinct electronic and chemical properties.
特性
CAS番号 |
105600-71-3 |
|---|---|
分子式 |
C21H18ClNO4 |
分子量 |
383.8 g/mol |
IUPAC名 |
1-(azulen-1-ylmethylidene)-2,3-dimethylindolizin-4-ium;perchlorate |
InChI |
InChI=1S/C21H18N.ClHO4/c1-15-16(2)22-13-7-6-10-21(22)20(15)14-18-12-11-17-8-4-3-5-9-19(17)18;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
RJMZEUKZBCDSSO-UHFFFAOYSA-M |
正規SMILES |
CC1=C([N+]2=CC=CC=C2C1=CC3=C4C=CC=CC=C4C=C3)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


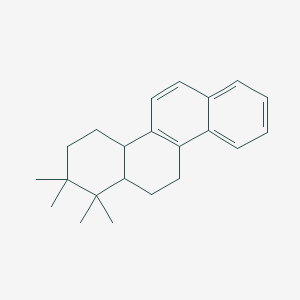
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
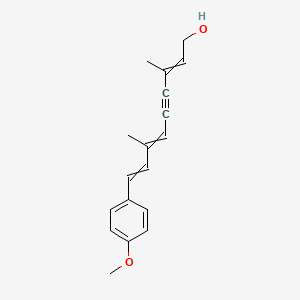
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

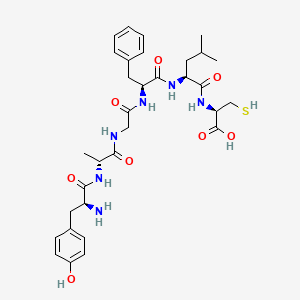

![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
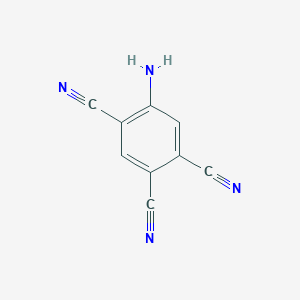
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
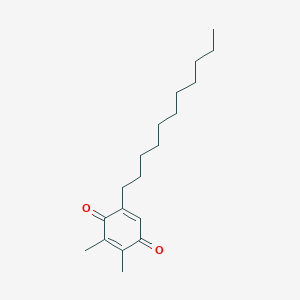
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
